
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,7-Dioxido-7-thiabicyclo(420)oct-1-yl)pyrrolidine is a chemical compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. The precursor, 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide, can be synthesized through a series of steps involving the oxidation of sulfur-containing bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to different sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfur-oxygen bonds, converting the compound into different sulfur-containing species.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Applications De Recherche Scientifique
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine: Similar bicyclic structure with a morpholine ring instead of pyrrolidine.
7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide: The precursor compound used in the synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a bicyclic structure with a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
56595-84-7 |
|---|---|
Formule moléculaire |
C11H19NO2S |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)9-11(12-7-3-4-8-12)6-2-1-5-10(11)15/h10H,1-9H2 |
Clé InChI |
RLYYJMGLABZEAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CS(=O)(=O)C2C1)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



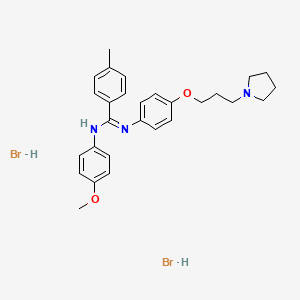
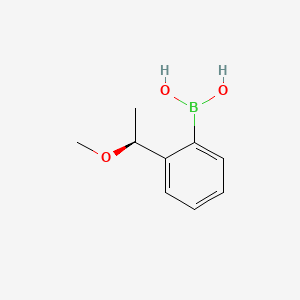


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)


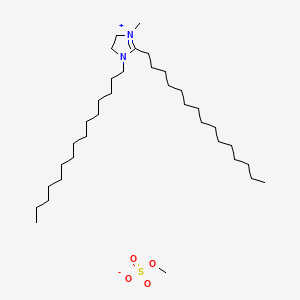
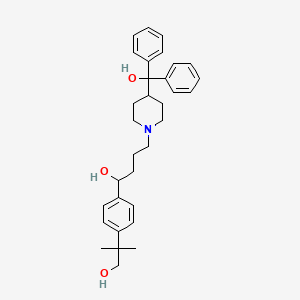
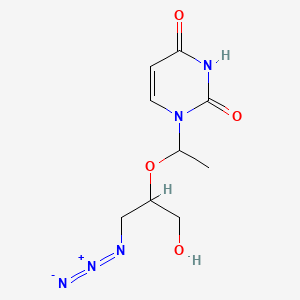


![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
